![molecular formula C16H13NO3 B2687422 2-(2-phenoxyethyl)-1H-isoindole-1,3(2H)-dione CAS No. 83725-61-5](/img/structure/B2687422.png)
2-(2-phenoxyethyl)-1H-isoindole-1,3(2H)-dione
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Description
The compound is a complex organic molecule. It likely contains a phenoxyethyl group and an isoindole-1,3-dione group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-phenoxyethanol can be synthesized via the reaction between phenol and ethylene carbonate using Na-mordenite catalysts . Another method involves the preparation of 2-phenoxyethanol from sodium phenolate and ethylene chlorohydrin .Scientific Research Applications
- Antimicrobial Properties : 2-(2-phenoxyethyl)isoindole-1,3-dione exhibits antimicrobial activity, making it relevant for drug development. Researchers explore its potential as an antibacterial or antifungal agent .
- Anti-Inflammatory Effects : Investigations into its anti-inflammatory properties may lead to novel drug candidates for inflammatory diseases .
- Cancer Research : The compound’s structure suggests potential as an anticancer agent. Researchers study its effects on cancer cell lines and tumor models .
- Reagent in Organic Chemistry : 2-(2-phenoxyethyl)isoindole-1,3-dione serves as a versatile reagent in various organic transformations. It can participate in cyclization reactions, nucleophilic substitutions, and other synthetic pathways .
- Xanthate Ligand : Researchers have synthesized complexes with the formula [M(PhOEtXant)₂], where M represents transition metals (Mn, Fe, Co, Ni, Cu, Zn). These complexes are of interest due to their potential applications in catalysis and materials science .
- Preservative : Phenoxyethanol, a derivative of 2-(2-phenoxyethyl)isoindole-1,3-dione, is commonly used as a preservative in cosmetics and skin creams. Its antimicrobial properties help extend product shelf life .
- Solvent : The compound acts as a solvent for dyes, inks, and resins in industrial processes .
- Lubricant Preservative : Its use as a lubricant additive helps prevent degradation and microbial growth in lubricating oils .
- Fish Aquaculture : 2-(2-phenoxyethyl)isoindole-1,3-dione serves as an anesthetic in fish aquaculture, aiding in fish handling and stress reduction during procedures .
Pharmaceuticals and Medicinal Chemistry
Organic Synthesis and Chemical Reactions
Cosmetics and Personal Care
Industrial Applications
Environmental and Agricultural Research
Regulatory Considerations
properties
IUPAC Name |
2-(2-phenoxyethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGGFFOMBBCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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